molecular formula C8H14O3 B14645083 2-Methoxybutyl prop-2-enoate CAS No. 55994-19-9

2-Methoxybutyl prop-2-enoate

Cat. No.: B14645083
CAS No.: 55994-19-9
M. Wt: 158.19 g/mol
InChI Key: FURRSXHPLKQVIR-UHFFFAOYSA-N
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Description

2-Methoxybutyl prop-2-enoate: is an organic compound with the molecular formula C8H14O3 . It is an ester formed from the reaction of 2-methoxybutanol and acrylic acid. This compound is a clear, colorless liquid with a characteristic odor. It is used in various industrial applications, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybutyl prop-2-enoate can be synthesized through the esterification reaction between 2-methoxybutanol and acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH2=CHCOOH+CH3OCH2CH2CH2OHCH2=CHCOOCH2CH2CH2OCH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + \text{H}_2\text{O} CH2​=CHCOOH+CH3​OCH2​CH2​CH2​OH→CH2​=CHCOOCH2​CH2​CH2​OCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybutyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxybutyl prop-2-enoate has several applications in scientific research and industry:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of bio-compatible materials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-methoxybutyl prop-2-enoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. In polymerization reactions, the vinyl group participates in radical polymerization, forming long polymer chains. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Butyl prop-2-enoate: Similar in structure but lacks the methoxy group.

    Ethyl prop-2-enoate: Another ester of acrylic acid with a shorter alkyl chain.

    Methyl prop-2-enoate: The simplest ester of acrylic acid.

Comparison: 2-Methoxybutyl prop-2-enoate is unique due to the presence of the methoxy group, which imparts different physical and chemical properties compared to other esters of acrylic acid. The methoxy group increases the compound’s solubility in organic solvents and can influence the reactivity in polymerization reactions, making it suitable for specific applications where other esters might not perform as well.

Properties

CAS No.

55994-19-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methoxybutyl prop-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-7(10-3)6-11-8(9)5-2/h5,7H,2,4,6H2,1,3H3

InChI Key

FURRSXHPLKQVIR-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C=C)OC

Origin of Product

United States

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